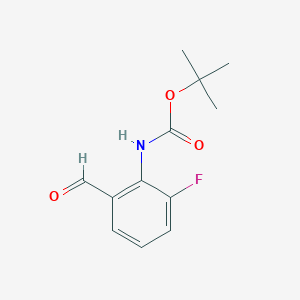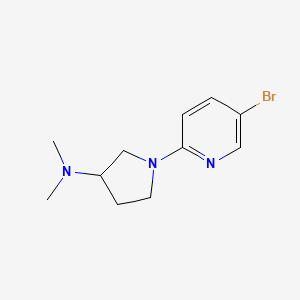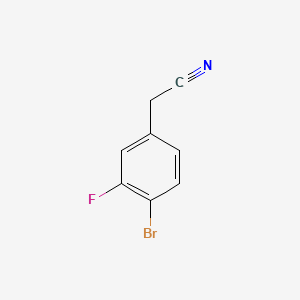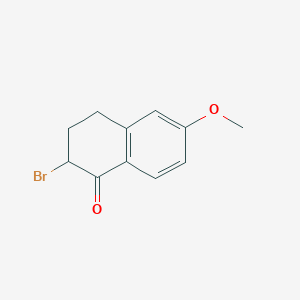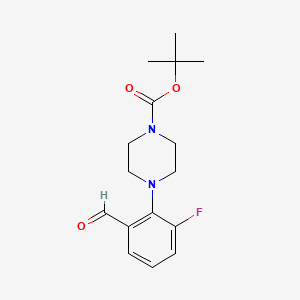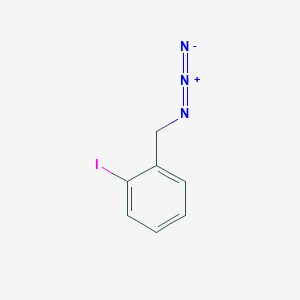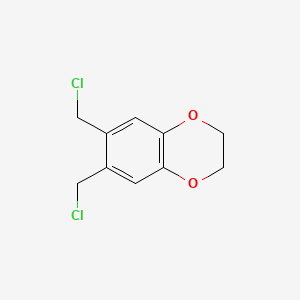
6,7-Bis(chloromethyl)-2,3-dihydro-1,4-benzodioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6,7-Bis(chloromethyl)-2,3-dihydro-1,4-benzodioxin is a derivative of the benzodioxin family, which is characterized by a heterocyclic ring fused to an aromatic benzene ring. The specific derivatives and analogs of this compound have been studied for their structural and conformational properties using X-ray crystallography. These studies provide insights into the molecular geometry, bond lengths, and angles, as well as the overall three-dimensional arrangement of the atoms within the molecules.
Synthesis Analysis
Although the provided papers do not directly describe the synthesis of 6,7-Bis(chloromethyl)-2,3-dihydro-1,4-benzodioxin, they do discuss related compounds with similar structural motifs. For instance, the synthesis of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol has been reported, which includes characterisation by single-crystal X-ray diffraction . This suggests that the synthesis of related benzodioxin compounds may involve multi-step organic reactions, possibly including chlorination and cyclization steps.
Molecular Structure Analysis
The molecular structure of benzodioxin derivatives has been extensively studied. For example, the structure of 6,8-dinitro-2,4-bis(trichloromethyl)-1,3-benzdioxin has been determined to be monoclinic with an envelope conformation of the heterocyclic ring . Similarly, the structure of 6-nitro-2,4-bis(dichloromethyl)-1,3-benzdioxin is also monoclinic with pseudoequatorial cis-dichloromethyl groups . These findings suggest that the molecular structure of 6,7-Bis(chloromethyl)-2,3-dihydro-1,4-benzodioxin would also exhibit a specific conformation influenced by its substituents.
Chemical Reactions Analysis
The chemical reactivity of benzodioxin derivatives can be inferred from their molecular structure. The presence of chloromethyl groups, as seen in the related compounds, indicates potential reactivity through substitution reactions where these groups can be replaced by other nucleophiles . The electron-withdrawing effects of nitro groups in some analogs may also influence the reactivity of the benzodioxin core .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodioxin derivatives are closely related to their molecular structure. The crystallographic studies reveal that these compounds crystallize in various space groups with precise unit cell parameters . The bond lengths and angles within the molecules dictate their chemical properties, such as reactivity and stability. For instance, the bond lengths between the carbon atoms in the chloromethyl groups and the heterocyclic ring are consistent across different derivatives, which may suggest similar physical properties like melting points and solubility .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
- The anti-inflammatory properties of compounds derived from 2,3-dihydro-1,4-benzodioxin, a related compound to 6,7-Bis(chloromethyl)-2,3-dihydro-1,4-benzodioxin, have been explored. These compounds have demonstrated significant anti-inflammatory effects, comparable to other anti-inflammatory agents (Vazquez et al., 1997).
Antimicrobial and Antifungal Agents
- Research has indicated the potential of 2,3-dihydro-1,4-benzodioxin derivatives as promising antibacterial and antifungal agents. Some specific compounds within this category have shown substantial antimicrobial and antifungal potential with low hemolytic activity, which is a desirable characteristic for therapeutic applications (Abbasi et al., 2020).
Anti-Diabetic Potential
- Certain derivatives of 2,3-dihydro-1,4-benzodioxin have been synthesized and evaluated for their anti-diabetic potentials. These compounds have exhibited weak to moderate activity against α-glucosidase enzyme, suggesting potential therapeutic applications in type-2 diabetes (Abbasi et al., 2023).
Enzyme Inhibition and Antibacterial Properties
- N-Substituted derivatives of 2,3-dihydro-1,4-benzodioxin have been synthesized and demonstrated to possess potent antibacterial properties and moderate enzyme inhibition capabilities. These findings indicate their potential application in the treatment of bacterial infections and diseases involving enzyme-related dysfunctions (Abbasi et al., 2017).
Bacterial Biofilm Inhibition
- New compounds within the 2,3-dihydro-1,4-benzodioxin family have shown effective inhibitory action against bacterial biofilms, particularly strains such as Escherichia coli and Bacillus subtilis. These compounds also display mild cytotoxicity, making them potential candidates for treating biofilm-related infections (Abbasi et al., 2020).
Eigenschaften
IUPAC Name |
6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-5-7-3-9-10(4-8(7)6-12)14-2-1-13-9/h3-4H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAYFSXIBAMHLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)CCl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508906 |
Source


|
| Record name | 6,7-Bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
CAS RN |
80985-34-8 |
Source


|
| Record name | 6,7-Bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





